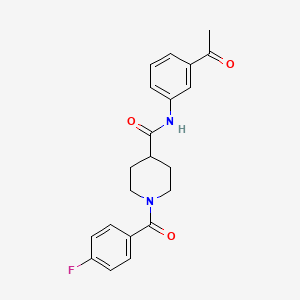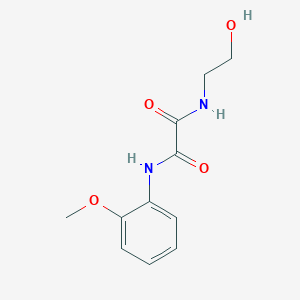
N-(2-hydroxyethyl)-N'-(2-methoxyphenyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxyethyl)-N'-(2-methoxyphenyl)ethanediamide, commonly known as HEDMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HEDMA belongs to the class of amides and is widely used in the synthesis of polymers, coatings, and adhesives.
科学研究应用
HEDMA has been extensively studied for its potential applications in various fields, including biomedical, pharmaceutical, and materials science. In biomedical research, HEDMA has been used as a building block for the synthesis of polymeric drug delivery systems, such as micelles and nanoparticles. These drug delivery systems have shown promising results in targeted drug delivery and sustained drug release. In pharmaceutical research, HEDMA has been used as a key component in the synthesis of various drugs, including antihypertensive and anti-inflammatory agents. In materials science, HEDMA has been used as a monomer in the synthesis of various polymers, coatings, and adhesives, which have shown excellent mechanical and chemical properties.
作用机制
The mechanism of action of HEDMA is not fully understood, but it is believed to involve the formation of hydrogen bonds with the target molecules. HEDMA has a hydroxyl group and an amide group, which can form hydrogen bonds with the target molecules, leading to the formation of stable complexes. These complexes can then interact with the target molecules, leading to the desired biological or chemical effects.
Biochemical and Physiological Effects
HEDMA has been shown to exhibit various biochemical and physiological effects, depending on its application. In drug delivery systems, HEDMA-based micelles and nanoparticles have shown excellent biocompatibility and low toxicity, making them suitable for biomedical applications. In pharmaceutical research, HEDMA-based drugs have shown promising results in the treatment of hypertension and inflammation. In materials science, HEDMA-based polymers, coatings, and adhesives have shown excellent mechanical and chemical properties, making them suitable for various industrial applications.
实验室实验的优点和局限性
HEDMA has several advantages for lab experiments, including its ease of synthesis, high purity, and excellent stability. However, it also has some limitations, including its high cost and limited availability. Moreover, HEDMA is highly reactive and can be hazardous if not handled properly, requiring special precautions during lab experiments.
未来方向
There are several future directions for HEDMA research, including the synthesis of new HEDMA-based polymers, coatings, and adhesives with improved mechanical and chemical properties. Moreover, the development of HEDMA-based drug delivery systems with enhanced targeting and sustained release capabilities is another promising direction. Furthermore, the investigation of the mechanism of action of HEDMA and its interaction with target molecules can provide valuable insights into its potential applications in various fields.
Conclusion
In conclusion, HEDMA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HEDMA can be synthesized through a multi-step process and has been extensively studied for its potential applications in biomedical, pharmaceutical, and materials science research. HEDMA exhibits various biochemical and physiological effects, depending on its application, and has several advantages and limitations for lab experiments. Finally, there are several future directions for HEDMA research, including the synthesis of new HEDMA-based polymers, coatings, and adhesives, as well as the development of HEDMA-based drug delivery systems with enhanced targeting and sustained release capabilities.
合成方法
HEDMA can be synthesized through a multi-step process involving the reaction of 2-hydroxyethylamine with 2-methoxyphenylacetic acid, followed by the coupling reaction with phosgene. The resulting HEDMA can be purified through various methods, including distillation, crystallization, and chromatography.
属性
IUPAC Name |
N-(2-hydroxyethyl)-N'-(2-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-17-9-5-3-2-4-8(9)13-11(16)10(15)12-6-7-14/h2-5,14H,6-7H2,1H3,(H,12,15)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOLWKQQPNSQCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(4-methylphenyl)thio]piperidine](/img/structure/B5101458.png)
![2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5101461.png)

![N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-bromo-4-ethoxybenzamide](/img/structure/B5101480.png)
![5-{3-[3-(2,5-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5101487.png)
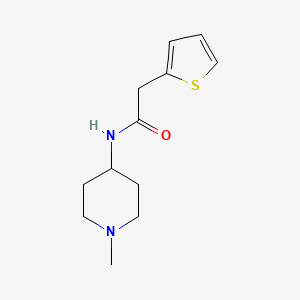

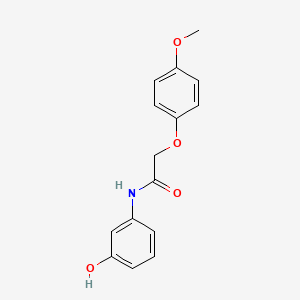
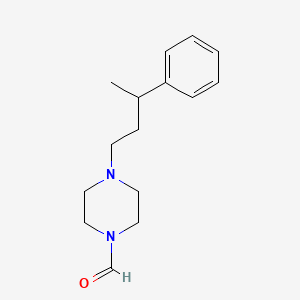
![3-[2-(3-bromophenyl)-2-oxoethyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium bromide](/img/structure/B5101526.png)

![N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(3-bromophenyl)vinyl]benzamide](/img/structure/B5101535.png)
![N-{2-[(isobutylamino)carbonyl]phenyl}-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5101536.png)
